Cas no 1645482-52-5 (5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide)

5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide is a sulfonamide derivative featuring a dichloropyridine core and an N-allyl-N-phenyl substitution pattern. This compound is of interest in agrochemical and pharmaceutical research due to its potential as a versatile intermediate or active ingredient. The dichloropyridine moiety enhances reactivity and binding affinity, while the sulfonamide group contributes to stability and bioavailability. Its structural features make it suitable for further functionalization, enabling applications in the synthesis of biologically active molecules. The compound exhibits favorable physicochemical properties, including moderate solubility and thermal stability, facilitating its use in various synthetic pathways. Its precise mechanism of action depends on the target application, but its modular design allows for broad utility in chemical development.
5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide structure
1645482-52-5 structure
Product Name:5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide
CAS No:1645482-52-5
MF:C14H12Cl2N2O2S
MW:343.228280067444
CID:5455789
PubChem ID:99706664
Update Time:2025-10-24

5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Z1241478383
    • 1645482-52-5
    • AKOS030703155
    • EN300-26594269
    • 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide
    • Inchi: 1S/C14H12Cl2N2O2S/c1-2-8-18(11-6-4-3-5-7-11)21(19,20)12-9-13(15)14(16)17-10-12/h2-7,9-10H,1,8H2
    • InChI Key: OBROUDFELWGPFB-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=C(Cl)C=C1S(N(C1=CC=CC=C1)CC=C)(=O)=O

Computed Properties

  • Exact Mass: 341.9996542g/mol
  • Monoisotopic Mass: 341.9996542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.416±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 473.7±55.0 °C(Predicted)
  • pka: -4.12±0.10(Predicted)

5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26594269-0.05g
5,6-dichloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide
1645482-52-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide

Research Brief on 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide (CAS: 1645482-52-5)

5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide (CAS: 1645482-52-5) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide, with particular emphasis on its role as a modulator of specific biological targets. Studies have demonstrated that this compound exhibits promising activity in inhibiting key enzymes involved in inflammatory and proliferative pathways, making it a candidate for further investigation in diseases such as cancer and autoimmune disorders.

One of the key findings from recent studies is the compound's ability to selectively target sulfonamide-binding proteins, which are implicated in a variety of pathological conditions. Structural-activity relationship (SAR) studies have been conducted to elucidate the critical functional groups responsible for its bioactivity, with the dichloro and propenyl substituents playing a pivotal role in its binding affinity and selectivity.

In addition to its potential therapeutic applications, 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide has also been explored for its utility in chemical biology as a probe for studying protein-ligand interactions. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to characterize its binding modes and confirm its interactions with target proteins at the molecular level.

Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the current body of research provides a solid foundation for future investigations and highlights the potential of 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide as a valuable tool in both drug discovery and chemical biology.

In conclusion, 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Continued research efforts are warranted to fully exploit its therapeutic potential and overcome existing challenges in its development.

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